molecular formula C7H4N2NaO7 B1210679 Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt CAS No. 46506-88-1

Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt

Cat. No. B1210679
CAS RN: 46506-88-1
M. Wt: 251.11 g/mol
InChI Key: WTMHPTWILGYQQA-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt, otherwise known as 2-hydroxy-3,5-dinitrobenzoic acid monosodium salt, is an organic compound with a molecular formula of C7H4N2NaO6. It is an anionic salt of benzoic acid and a sodium cation. It is a white, odorless powder that is insoluble in water and has a melting point of 186-188°C. It is used as a preservative in food and beverages, as an intermediate in the synthesis of pharmaceuticals and dyes, and in the manufacture of photographic developers. It is also used as a catalyst in organic synthesis, and in the production of explosives and fire retardants.

Mechanism of Action

Target of Action

Sodium 3,5-dinitrosalicylate, also known as Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt, primarily targets reducing sugars and other reducing molecules .

Mode of Action

The compound interacts with its targets through a chemical reaction. The aldehyde or ketone functional group of a reducing sugar is oxidized to a carboxyl group, and in the process, the yellow Sodium 3,5-dinitrosalicylate compound is reduced to 3-amino-5-nitrosalicylic acid (ANSA) . This reaction results in a change in color from yellow to reddish-brown .

Biochemical Pathways

The reaction between Sodium 3,5-dinitrosalicylate and reducing sugars is part of the broader biochemical pathway of carbohydrate metabolism. As new reducing ends are generated when a polysaccharide substrate undergoes hydrolytic cleavage, this reaction can be used to quantify the presence of reducing sugars .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The result of Sodium 3,5-dinitrosalicylate’s action is the formation of 3-amino-5-nitrosalicylic acid, which strongly absorbs light at 540 nm . This change can be detected by measuring absorbance at 575 nm , providing a simple and rapid method for quantifying reducing sugars .

Action Environment

The efficacy and stability of Sodium 3,5-dinitrosalicylate can be influenced by various environmental factors For example, the reaction with reducing sugars is dependent on the presence of these molecules in the environment Additionally, the compound’s solubility in water suggests that it could be affected by the hydration levels in its environment

Biochemical Analysis

Biochemical Properties

Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt plays a crucial role in biochemical reactions, particularly in the detection of reducing sugars. It interacts with free carbonyl groups in reducing sugars, leading to the formation of a colored complex. This interaction is facilitated by the nitro groups at the 3 and 5 positions of the benzoic acid ring, which act as electron-withdrawing groups, enhancing the reactivity of the compound

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling . Additionally, the compound can induce oxidative stress in cells, leading to alterations in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form complexes with biomolecules. The nitro groups on the benzoic acid ring facilitate the binding of the compound to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the compound can act as a transcriptional regulator by interacting with transcription factors . Additionally, the compound’s ability to induce oxidative stress can lead to the activation of stress response pathways, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . The compound can also affect the levels of key metabolites, such as glucose and pyruvate, by modulating the activity of enzymes involved in their metabolism. These interactions highlight the compound’s role in regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The compound’s localization and accumulation can influence its activity and function, as it can interact with specific biomolecules in different cellular regions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt involves the nitration of 2-hydroxybenzoic acid to form 2-hydroxy-3,5-dinitrobenzoic acid, which is then converted to the monosodium salt by reaction with sodium hydroxide.", "Starting Materials": ["2-hydroxybenzoic acid", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Water"], "Reaction": ["Step 1: Nitration of 2-hydroxybenzoic acid by mixing it with nitric acid and sulfuric acid at low temperature and stirring for several hours to form 2-hydroxy-3,5-dinitrobenzoic acid.", "Step 2: Neutralization of the nitro product with sodium hydroxide to form the monosodium salt of Benzoic acid, 2-hydroxy-3,5-dinitro-.", "Step 3: Isolation of the product by filtration and drying." ] }

CAS RN

46506-88-1

Molecular Formula

C7H4N2NaO7

Molecular Weight

251.11 g/mol

IUPAC Name

sodium;2-carboxy-4,6-dinitrophenolate

InChI

InChI=1S/C7H4N2O7.Na/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;/h1-2,10H,(H,11,12);

InChI Key

WTMHPTWILGYQQA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-].[Na]

synonyms

3,5-dinitrosalicylic acid
3,5-dinitrosalicylic acid, dilithium salt
3,5-dinitrosalicylic acid, dipotassium salt
3,5-dinitrosalicylic acid, monocesium salt
3,5-dinitrosalicylic acid, monolithium salt
3,5-dinitrosalicylic acid, monopotassium salt
3,5-dinitrosalicylic acid, monorubidium salt
3,5-dinitrosalicylic acid, monosodium salt

Origin of Product

United States

Q & A

Q1: What is the effect of Sodium 3,5-dinitrosalicylate on body temperature compared to dinitrophenols and why?

A1: Unlike dinitrophenols, which are known to increase body temperature, Sodium 3,5-dinitrosalicylate has been shown to cause a significant decrease in body temperature in animal models. [] This suggests that the presence of a carboxyl group (-COOH) in Sodium 3,5-dinitrosalicylate, absent in dinitrophenols, significantly alters its interaction with metabolic processes. Further research is needed to elucidate the exact mechanism behind this contrasting effect. []

Q2: How effective is Sodium 3,5-dinitrosalicylate as a photosensitizer for the degradation of the herbicide quinclorac?

A2: Based on research, Sodium 3,5-dinitrosalicylate, while a potential photosensitizer, is not as effective as other tested options for quinclorac degradation. A study demonstrated that Sodium 3,5-dinitrosalicylate (referred as PS-1 in the study) only achieved a 19.6% degradation rate of quinclorac in sand compared to a polycyclic quinone (PS-3) that reached 64.1%. [] This difference highlights the influence of a photosensitizer's structure on its effectiveness in promoting photodegradation.

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